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molecular formula C13H17NO2 B3059597 Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate CAS No. 88014-09-9

Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate

Cat. No. B3059597
M. Wt: 219.28 g/mol
InChI Key: GHOHMWFWHPKYBJ-UHFFFAOYSA-N
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Patent
US06967198B2

Procedure details

To a solution of 1,2,3,4-tetra-hydroisoquinoline (2.664 g, 20 mmol) and ethyl bromoacetate (3.647 g, 22 mmol) in N,N-dimethylformamide (23 mL), was added Cs2CO3 (7.168 g, 22 mmol) under N2. The mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the remaining residue was subjected to silica gel chromatography, eluting with ethyl acetate/hexanes (33:66) to afford Intermediate 199(a) (3.39 g, 15.5 mmol) as yellow oil in 77% yield.
Quantity
2.664 g
Type
reactant
Reaction Step One
Quantity
3.647 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.168 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C)C=O>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1)[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.664 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
3.647 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Cs2CO3
Quantity
7.168 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes (33:66)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CN1CC2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.5 mmol
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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